molecular formula C9H7F2N3O B1467425 [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250932-79-6

[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467425
CAS RN: 1250932-79-6
M. Wt: 211.17 g/mol
InChI Key: YKUOEUNJFMLZHV-UHFFFAOYSA-N
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Description

Compounds like “[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are used in a wide range of applications, including as building blocks in synthetic chemistry and as active components in pharmaceuticals .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . This reaction can be catalyzed by copper, leading to the formation of 1,2,3-triazoles . The specific synthesis process for “this compound” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be characterized by the presence of a triazole ring attached to a difluorophenyl group and a methanol group . The exact structure would need to be confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Triazoles are generally stable compounds that can participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Spectroscopic and Computational Studies

A series of fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands, including derivatives similar to the specified compound, were synthesized and characterized through a comprehensive spectroscopic and computational study. These complexes exhibit significant absorption in the UV region, which was modeled using time-dependent density functional theory (TD-DFT) to understand their electronic properties. The study provides insights into the MLCT (metal-to-ligand charge transfer) nature of the lower energy part of the absorption band (Anderson et al., 2013).

Corrosion Inhibition

Research on 1,2,3-triazole derivatives, including compounds structurally related to the query compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. The study highlighted the superior inhibition efficiency of these derivatives, attributed to their interaction with the metal surface through lone pair electrons of nitrogen atoms or by accepting electrons from the metal surfaces (Ma et al., 2017).

Anticancer Activity

Novel aziridine-1,2,3-triazole hybrid derivatives, related to the compound , were synthesized and evaluated for their anticancer activity. These compounds exhibited significant efficacy against human leukemia (HL-60) cells and human hepatoma G2 cells. Such studies underscore the potential of triazole derivatives in the development of new anticancer agents (Dong et al., 2017).

Catalytic Applications

Tris(triazolyl)methanol–Cu(I) complexes, showcasing structural features akin to the compound of interest, were highlighted for their high activity and recyclability as catalysts for CuAAC reactions. These findings illustrate the potential of triazole-based ligands in facilitating efficient and environmentally friendly catalytic processes (Ozkal et al., 2012).

Antimicrobial Activity

Benzofuran-based 1,2,3-triazoles, structurally related to the query compound, were synthesized and displayed high antimicrobial activity. This study showcases the versatility of triazole derivatives in developing new antimicrobial agents with potential applications in combating microbial resistance (Sunitha et al., 2017).

Mechanism of Action

The mechanism of action of a compound like “[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” would depend on its intended use. For example, many triazole derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with “[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

[1-(2,5-difluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUOEUNJFMLZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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